molecular formula C19H15N5OS2 B11323173 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide

2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide

Cat. No.: B11323173
M. Wt: 393.5 g/mol
InChI Key: ZDLYNQIBZBZDGL-UHFFFAOYSA-N
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Description

2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide is a compound that belongs to the class of 1,2,4-triazole derivatives. . The presence of both triazole and thiazole rings in its structure contributes to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide typically involves a multi-step process. One common method starts with the synthesis of 4,5-diphenyl-4H-1,2,4-triazole-3-thiol. This intermediate is then subjected to S-alkylation using a halogenated acetal and cesium carbonate . The resulting product undergoes further reactions to introduce the thiazole ring and complete the synthesis of the target compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring scalability of the synthetic route. Techniques such as continuous flow chemistry and automated synthesis may also be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the triazole or thiazole rings.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the triazole or thiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles or electrophiles are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the triazole or thiazole rings.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets. The triazole and thiazole rings can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: A well-known antifungal agent containing a triazole ring.

    Alprazolam: An anxiolytic drug with a triazole ring in its structure.

    Thiazole-based compounds: Various thiazole derivatives are known for their antimicrobial and anticancer activities.

Uniqueness

2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide is unique due to the combination of triazole and thiazole rings in its structure. This dual-ring system enhances its chemical reactivity and potential biological activities, making it a versatile compound for various applications.

Properties

Molecular Formula

C19H15N5OS2

Molecular Weight

393.5 g/mol

IUPAC Name

2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C19H15N5OS2/c25-16(21-18-20-11-12-26-18)13-27-19-23-22-17(14-7-3-1-4-8-14)24(19)15-9-5-2-6-10-15/h1-12H,13H2,(H,20,21,25)

InChI Key

ZDLYNQIBZBZDGL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=NC=CS4

Origin of Product

United States

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